molecular formula C8H6F2IN3 B12961660 2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine

2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine

Cat. No.: B12961660
M. Wt: 309.05 g/mol
InChI Key: YRNXJQTURXBEPG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that contains both fluorine and iodine atoms. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine typically involves the functionalization of imidazo[1,2-b]pyridazine scaffolds. One common method is a two-step one-pot synthesis that involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles . The reaction conditions often require the use of transition metal catalysts and specific reagents to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine is unique due to its combination of a difluoromethyl group and an iodine atom, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C8H6F2IN3

Molecular Weight

309.05 g/mol

IUPAC Name

2-(difluoromethyl)-6-iodo-3-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H6F2IN3/c1-4-7(8(9)10)12-6-3-2-5(11)13-14(4)6/h2-3,8H,1H3

InChI Key

YRNXJQTURXBEPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N1N=C(C=C2)I)C(F)F

Origin of Product

United States

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